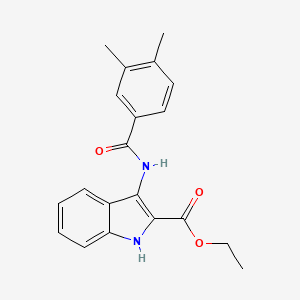
ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate, also known as DMBI, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound contains an indole ring, which is a common structural motif found in many biologically active molecules. In
Aplicaciones Científicas De Investigación
Synthesis and Structure Characterization
Ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate derivatives have been synthesized and structurally characterized to understand their chemical properties and potential applications. For instance, the synthesis and crystal structure of related compounds have been detailed, providing insights into their antitumor activities and photophysical behavior in different solvents, which could inform their use in bio- or analytical sensors and optoelectronic devices (Hu et al., 2018), (Bozkurt & Doğan, 2018).
Anticancer Applications
Research has explored the potential anticancer properties of indole derivatives, including synthesis approaches yielding compounds that exhibited promising in vitro anticancer activity against human carcinoma cell lines (Mohideen et al., 2017). These findings suggest that certain derivatives could be further developed as anticancer agents.
Antiviral Activity
The synthesis and evaluation of indole derivatives for their antiviral activity have been a significant area of research. For example, studies on ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives have been conducted to assess their efficacy against influenza and other viruses, although with mixed results (Ivashchenko et al., 2014).
Photophysical Properties
The photophysical properties of novel indole derivatives have been studied in different solvents, revealing reverse solvatochromism behavior and suggesting potential applications as dyes in various technological domains (Bozkurt & Doğan, 2018).
Propiedades
IUPAC Name |
ethyl 3-[(3,4-dimethylbenzoyl)amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(24)18-17(15-7-5-6-8-16(15)21-18)22-19(23)14-10-9-12(2)13(3)11-14/h5-11,21H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGTYUFFEALVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2795356.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2795357.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2795358.png)
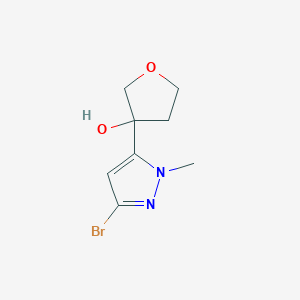
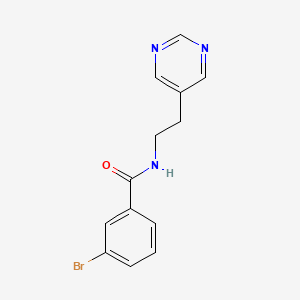
![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)
![(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide](/img/structure/B2795363.png)
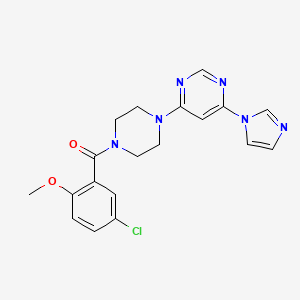
![2-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2795368.png)
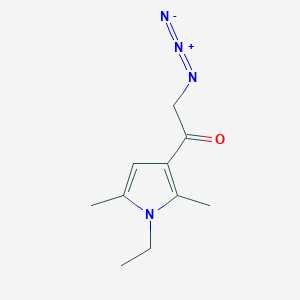
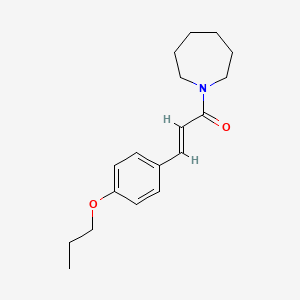
![4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2795377.png)
